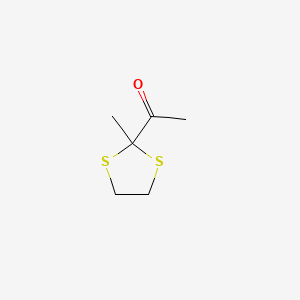

2-Acetyl-2-methyl-1,3-dithiolane

Description

Structure

3D Structure

Properties

CAS No. |

33266-07-8 |

|---|---|

Molecular Formula |

C6H10OS2 |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

1-(2-methyl-1,3-dithiolan-2-yl)ethanone |

InChI |

InChI=1S/C6H10OS2/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3 |

InChI Key |

CZFIROOFEBLGGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(SCCS1)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2 Acetyl 2 Methyl 1,3 Dithiolane

Direct Synthesis Approaches

Direct synthesis strategies for forming the 1,3-dithiolane (B1216140) ring are pivotal in producing 2-acetyl-2-methyl-1,3-dithiolane and its derivatives. These approaches often involve the construction of the heterocyclic ring in a single or a few steps from acyclic precursors.

Cyclization Reactions for Dithiolane Ring Formation

Cyclization reactions provide a powerful means to construct the 1,3-dithiolane ring system. These methods rely on the intramolecular formation of carbon-sulfur bonds to create the five-membered ring.

While "endo-trig" cyclizations are generally disfavored by Baldwin's rules, certain conditions and substrates can facilitate these pathways. In the context of dithiolane synthesis, a 6-endo-trig cyclization is not a direct route to a five-membered 1,3-dithiolane ring but rather to a six-membered ring. However, the principles can be relevant in broader synthetic strategies that might involve subsequent ring contraction or rearrangement. A copper-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones has been demonstrated for the synthesis of dihydropyridazines and pyridazines. organic-chemistry.org This highlights the potential for metal-catalyzed processes to influence cyclization pathways. organic-chemistry.org DFT studies have also provided mechanistic insights into the competition between 6-endo-trig and 5-exo-trig cyclizations in the formation of tetrahydrochromenes and dihydronaphthofurans. rsc.org

Macrocyclization techniques offer a distinct approach where larger rings are formed, which can potentially be precursors to smaller heterocyclic systems. While direct macrocyclization to form 2-acetyl-2-methyl-1,3-dithiolane is not a standard method, the reagents involved are pertinent to the synthesis of related sulfur heterocycles. For instance, the reaction of 1,2-disulfenyl chlorides with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) can yield substituted 1,3-dithiolanes. acs.org Specifically, the reaction between 1,2-ethanedisulfenyl chloride and ethyl acetoacetate produces 2-carbethoxy-2-acetyl-1,3-dithiolane, which upon hydrolysis and decarboxylation, yields 2-acetyl-1,3-dithiolane. acs.org

Thioacetalization and Transthioacetalization Processes

Thioacetalization is a cornerstone of 1,3-dithiolane synthesis, involving the reaction of a carbonyl compound with a dithiol. This method is widely used for the protection of carbonyl groups and for the synthesis of various dithiolane derivatives. asianpubs.orgwikipedia.org

A plethora of catalysts have been developed to facilitate the thioacetalization of carbonyl compounds, offering high yields and chemoselectivity under mild conditions. These catalysts can be broadly categorized as Lewis acids, Brønsted acids, and others. The choice of catalyst can be crucial, especially when dealing with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

| Catalyst Type | Examples | Conditions | Key Features |

| Lewis Acids | Yttrium triflate, Hafnium triflate, Cerium triflate, Organotin triflates | Often solvent-free or in organic solvents at room temperature. | High chemoselectivity for aldehydes over ketones; reusable. organic-chemistry.orgorganic-chemistry.orgacs.orgtandfonline.com |

| Brønsted Acids | p-Toluenesulfonic acid/Silica (B1680970) gel, Tungstophosphoric acid, Perchloric acid on silica gel | Solvent-free or in refluxing petroleum ether. | Efficient for both aldehydes and ketones, including sterically hindered ones. organic-chemistry.orgorganic-chemistry.org |

| Other Catalysts | Iodine, POCl3-Montmorillonite, Iron catalysts | Mild conditions, often solvent-free. | Versatile, short reaction times, and applicable to transthioacetalization. organic-chemistry.orgresearchgate.net |

Transthioacetalization, the exchange of a thioacetal group, can also be achieved using similar catalytic systems, providing another route to desired dithiolane products. organic-chemistry.orgtandfonline.com

The most common method for the synthesis of 1,3-dithiolanes is the direct reaction of a carbonyl compound with 1,2-ethanedithiol (B43112). organic-chemistry.orgwikipedia.orgchemicalbook.com This reaction is typically catalyzed by an acid. wikipedia.org In the specific case of synthesizing 2-acetyl-2-methyl-1,3-dithiolane, the starting carbonyl compound would be 2,3-butanedione. The reaction with 1,2-ethanedithiol in the presence of an acid catalyst would lead to the formation of the desired product.

The general reaction is as follows:

R(CO)R' + HS(CH₂)₂SH → R(C(S(CH₂)₂S))R' + H₂O

For the synthesis of 2-acetyl-2-methyl-1,3-dithiolane, the reaction would be:

CH₃(CO)(CO)CH₃ + HS(CH₂)₂SH → CH₃(CO)C(S(CH₂)₂S)CH₃ + H₂O

This reaction can be catalyzed by various acids, including Brønsted and Lewis acids, to achieve high yields. organic-chemistry.orgchemicalbook.com The use of reagents like 1,2-disulfenyl chlorides with aldehydes or active methylene compounds also provides a route to substituted 1,3-dithiolanes. acs.org

Lewis Acid-Catalyzed Coupling Reactions with Dithiane Precursors

The formation of 1,3-dithiolanes and the related 1,3-dithianes from carbonyl compounds and the appropriate dithiols is frequently catalyzed by Brønsted or Lewis acids. organic-chemistry.org This approach is a cornerstone of protecting group chemistry and a route to complex sulfur-containing heterocycles. organic-chemistry.org

FeCl₃ and AlCl₃ Systems

Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are widely employed in organic synthesis to activate substrates towards nucleophilic attack. In the context of dithiolane synthesis, the Lewis acid coordinates to the carbonyl oxygen of an aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the sulfur nucleophiles of a dithiol, such as 1,2-ethanedithiol. This catalytic activation facilitates the formation of the thioacetal under mild conditions.

While FeCl₃ and AlCl₃ are archetypal Lewis acids for such transformations, specific literature detailing their application in the coupling of dithiane precursors to directly form 2-Acetyl-2-methyl-1,3-dithiolane is not extensively documented. However, the general principle remains a viable synthetic strategy. For instance, FeCl₃ has been utilized as an effective catalyst for the dehydrative cyclization of 1,3-diaryl diketones to form flavones, demonstrating its utility in promoting intramolecular condensation reactions that are mechanistically related to thioacetal formation. researchgate.net The synthesis of the target compound would conceptually involve the reaction of a β-dicarbonyl species, like 2,3-butanedione, or a protected equivalent, with 1,2-ethanedithiol in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃.

NiCl₂-Mediated Approaches for Regioselectivity

Nickel(II) chloride (NiCl₂) is another transition metal-based Lewis acid that can catalyze various organic reactions. Its application often involves specific activation pathways that can influence the regioselectivity of a reaction, determining which of several possible sites on a molecule will react.

In the synthesis of substituted dithiolanes, controlling regioselectivity is crucial when using unsymmetrical dithiols or unsymmetrical carbonyl compounds. However, in the case of synthesizing 2-Acetyl-2-methyl-1,3-dithiolane from its logical precursors (2,3-butanedione and 1,2-ethanedithiol), the symmetry of both reactants obviates major regiochemical challenges. A review of pertinent chemical literature indicates that NiCl₂-mediated approaches are not a commonly reported method for achieving the synthesis of this specific dithiolane. While nickel catalysts are paramount in many cross-coupling reactions, their specific use for promoting the thioacetalization to form 2-Acetyl-2-methyl-1,3-dithiolane is not prominently described.

Synthesis of Dithiolane Derivatives and Analogs

The functionalization of the dithiolane ring and the synthesis of its close analogs are important for creating molecules with diverse chemical properties and applications. A key class of derivatives is the 1,3-dithiolane-2-thiones, also known as cyclic trithiocarbonates.

Preparation of 1,3-Dithiolane-2-thiones (Cyclic Trithiocarbonates)

Cyclic trithiocarbonates are valuable compounds used as synthetic building blocks, ligands, and in materials science. researchgate.net Their synthesis often leverages the reactivity of strained heterocyclic precursors like epoxides.

A convenient and efficient procedure for the synthesis of 1,3-dithiolane-2-thiones involves the reaction of epoxides with xanthogenate salts, such as potassium ethyl xanthogenate (KSC(S)OEt). researchgate.net This method provides a direct route to cyclic trithiocarbonates from readily available starting materials. researchgate.netresearchgate.net The reaction proceeds by nucleophilic attack of the xanthate on one of the epoxide carbons, leading to ring-opening. A subsequent intramolecular cyclization with elimination affords the stable five-membered trithiocarbonate (B1256668) ring. researchgate.net This transformation has been successfully applied to a variety of epoxides, including those derived from cyclic and acyclic alkenes. researchgate.net

| Starting Epoxide | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexene oxide | trans-4,5,6,7-Tetrahydro-1,3-benzodithiole-2-thione | 70 | researchgate.net |

| Cyclopentene oxide | trans-4,5,6-Trihydro-cyclopenta-1,3-dithiole-2-thione | 42 | researchgate.net |

| Styrene (B11656) oxide | 4-Phenyl-1,3-dithiolane-2-thione | 71 | researchgate.net |

| 1,2-Epoxy-3-phenoxypropane | 4-Phenoxymethyl-1,3-dithiolane-2-thione | 77 | researchgate.net |

The conversion of epoxides to cyclic trithiocarbonates using xanthate reagents proceeds with a defined stereochemical outcome. researchgate.net The reaction mechanism involves two successive nucleophilic substitution (Sɴ2) steps. The first step is the intermolecular, backside attack of the xanthate anion on one of the epoxide carbons, which inverts the stereocenter. The resulting alkoxy intermediate then undergoes an intramolecular Sɴ2 reaction, where the oxygen attacks the thiocarbonyl carbon, followed by rearrangement and attack of the newly formed thiol on the second carbon of the original epoxide ring. This second attack also proceeds with inversion of configuration.

Functionalized 1,2-Dithiolane (B1197483) Synthesis from Bis-tert-butyl Thioethers

A notable one-step synthetic route has been developed for producing functionalized 1,2-dithiolanes, which are structural isomers of the 1,3-dithiolane class. This methodology utilizes readily accessible 1,3-bis-tert-butyl thioethers as starting materials. nih.gov The reaction proceeds efficiently by treating the thioether with bromine, leading to the formation of the desired 1,2-dithiolane in a process that completes within minutes under mild conditions. nih.gov

The proposed mechanism involves an initial reaction with bromine to form a sulfonium (B1226848) bromide intermediate. This is followed by the elimination of isobutylene (B52900) and subsequent intramolecular cyclization to yield the five-membered 1,2-dithiolane ring. nih.gov The optimization of this reaction has shown that the combination of bromine with hydrated silica gel is particularly effective. nih.gov This method is significant because it allows for the creation of diversely substituted 1,2-dithiolanes, including those with hydroxy-functional groups that can be used for further modifications. nih.gov The reaction has also proven to be efficient on multigram scales, highlighting its potential for broader applications. nih.gov

Dithiolane-Modified Self-Assembling Peptides via Solid-Phase Synthesis

In the field of biomaterials and nanotechnology, 1,2-dithiolane moieties have been incorporated into self-assembling peptides to create functional supramolecular structures. nih.gov This is achieved using solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptide chains on a solid resin support. nih.gov

The synthetic strategy involves the on-resin coupling of a dithiolane precursor molecule, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, to the N-terminus of the peptide. nih.gov This coupling is typically facilitated by activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov Following the coupling, a deprotection step is necessary. A microwave-assisted method using ammonium (B1175870) hydroxide (B78521) can be employed to remove the thioacetate (B1230152) protecting groups, leading to the formation of the oxidized 1,2-dithiolane ring. nih.gov The final dithiolane-modified peptide is then cleaved from the resin and purified, commonly using high-performance liquid chromatography (HPLC). nih.gov This synthetic approach provides a powerful tool for developing advanced biomaterials with dynamic covalent chemistry capabilities on their surfaces. nih.gov

Optimization of Reaction Conditions and Process Scalability

The synthesis of 2-acetyl-2-methyl-1,3-dithiolane and related 2-acyl-1,3-dithiolanes requires careful optimization of reaction parameters to ensure high yield, purity, and scalability. A common route involves the reaction of a dicarbonyl precursor with a dithiol, or the reaction of a disulfenyl chloride with an active methylene compound followed by hydrolysis and decarboxylation. acs.org

Influence of Temperature and Solvent Polarity on Yield and Selectivity

Temperature and solvent choice are critical factors that significantly impact the outcome of dithiolane synthesis. In the synthesis of 2-carbethoxy-2-acetyl-1,3-dithiolane from ethyl acetoacetate and 1,2-ethanedisulfenyl chloride, the reaction is initiated at a low temperature of 0-5°C in methylene chloride, a solvent of moderate polarity, before being allowed to proceed at room temperature. acs.org This temperature control is crucial for managing the reactivity of the intermediates.

The strong influence of the reaction medium is further highlighted in studies of related compounds. For instance, in a tandem reaction of 2-acetylmethylene-1,3-dithiolanes with amines, solvent polarity played a key role. lnu.edu.cn The reaction failed to proceed in acetonitrile (B52724) (CH₃CN) at room temperature, but gave a 15% yield at reflux. lnu.edu.cn By screening various solvents, it was determined that dimethyl sulfoxide (B87167) (DMSO), a highly polar aprotic solvent, was the most effective, affording an 87% yield when heated to 120°C. lnu.edu.cn Conversely, for the synthesis of 1,3-dithiolane-2-thiones from epoxides, an optimal temperature of 35-40°C was identified, as lower temperatures led to a significant reduction in product yield. pacific.edu These findings underscore that the optimal temperature and solvent are highly dependent on the specific reaction pathway.

Catalyst Loading and Reaction Time Parameters

The formation of 1,3-dithiolanes from carbonyl compounds is widely catalyzed by either Brønsted or Lewis acids. organic-chemistry.orgchemicalbook.com A variety of catalysts have been proven effective, including p-toluenesulfonic acid, iodine, yttrium triflate, and tungstate (B81510) sulfuric acid, which are typically used in catalytic amounts. organic-chemistry.orgresearchgate.net The use of a recyclable catalyst like tungstate sulfuric acid is particularly advantageous for green chemistry and industrial applications, as it can be recovered and reused without a significant loss of activity. researchgate.net

Reaction time is another parameter that must be carefully controlled to maximize yield. In the synthesis of 2-carbethoxy-2-acetyl-1,3-dithiolane, a specific timeframe of one hour at low temperature followed by two hours at room temperature was employed. acs.org It is not always the case that longer reaction times lead to better yields. In the synthesis of 1,3-dithiolane-2-thiones, it was observed that extending the reaction time after the starting material was fully consumed actually led to a decrease in the yield of the desired product. pacific.edu This necessitates careful monitoring of the reaction's progress, often by thin-layer chromatography (TLC), to determine the optimal endpoint. pacific.edu

Purification Strategies for Enhanced Product Purity

Achieving high product purity requires effective purification strategies tailored to the compound's properties and potential side reactions. A widely used method for purifying dithiolanes is flash column chromatography on silica gel. nih.govorgsyn.org For products that are crystalline solids, recrystallization from an appropriate solvent, such as ethanol, is an effective technique for obtaining high-purity material. orgsyn.org

Advanced Spectroscopic and Structural Characterization of 2 Acetyl 2 Methyl 1,3 Dithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For 2-acetyl-2-methyl-1,3-dithiolane, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for its structural characterization.

The proton NMR (¹H NMR) spectrum of 2-acetyl-2-methyl-1,3-dithiolane is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on its structure, one would anticipate signals for the methyl protons of the acetyl group, the methyl protons at the C2 position of the dithiolane ring, and the methylene (B1212753) protons of the dithiolane ring.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons of the acetyl methyl group are typically observed in the range of δ 2.0-2.5 ppm. The singlet for the C2-methyl group would likely appear further upfield, around δ 1.5-2.0 ppm. The four methylene protons of the dithiolane ring (at C4 and C5) are expected to show a complex multiplet pattern in the region of δ 3.0-3.5 ppm due to their diastereotopic nature and spin-spin coupling with each other.

A hypothetical ¹H NMR data table for 2-acetyl-2-methyl-1,3-dithiolane is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Acetyl) | ~2.2 | Singlet | 3H |

| CH₃ (C2-Methyl) | ~1.8 | Singlet | 3H |

| -S-CH₂-CH₂-S- | ~3.2-3.4 | Multiplet | 4H |

This table is a representation of expected values and may vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For 2-acetyl-2-methyl-1,3-dithiolane, distinct signals are expected for the carbonyl carbon, the quaternary carbon at C2, the two methylene carbons of the dithiolane ring, and the two methyl carbons.

The carbonyl carbon of the acetyl group is the most deshielded and would appear significantly downfield, typically in the range of δ 200-210 ppm. The quaternary carbon (C2) of the dithiolane ring, bonded to two sulfur atoms, would also be downfield, expected around δ 70-80 ppm. The methylene carbons of the dithiolane ring are anticipated to resonate in the region of δ 35-45 ppm. The methyl carbons of the acetyl and C2-methyl groups would be found at higher field, generally between δ 20-30 ppm.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~205 |

| C2 (Quaternary) | ~75 |

| C4/C5 (Methylene) | ~40 |

| CH₃ (Acetyl) | ~28 |

| CH₃ (C2-Methyl) | ~25 |

This table is a representation of expected values and may vary based on the solvent and experimental conditions.

The 1,3-dithiolane (B1216140) ring is not planar and exists in various conformations, often described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation and can introduce elements of stereoisomerism. In the case of 2-acetyl-2-methyl-1,3-dithiolane, the C2 carbon is a stereocenter if the substitution at C4 or C5 creates chirality, or if the molecule as a whole is chiral due to its conformation.

NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry and preferred conformation. For instance, NOE correlations between the protons of the methyl groups and the methylene protons of the ring can provide insights into their spatial proximity, helping to distinguish between different conformational isomers. The flexibility of the dithiolane ring means that the molecule may exist as a dynamic equilibrium of conformers, which can be studied by variable temperature NMR experiments. rsc.org The presence of bulky substituents at the 2-position can help to define a more stable minimum energy conformation. rsc.org X-ray crystallography studies on similar 1,3-dithiolane structures have often revealed a half-chair conformation for the ring. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For 2-acetyl-2-methyl-1,3-dithiolane (C₆H₁₀OS₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. Predicted HRMS data for various adducts of 2-acetyl-2-methyl-1,3-dithiolane are available. uni.lu

Below is a table of predicted accurate masses for different adducts of 2-acetyl-2-methyl-1,3-dithiolane. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₁₁OS₂⁺ | 163.02458 |

| [M+Na]⁺ | C₆H₁₀NaOS₂⁺ | 185.00652 |

| [M-H]⁻ | C₆H₉OS₂⁻ | 161.01002 |

| [M]⁺ | C₆H₁₀OS₂⁺ | 162.01675 |

These values are predicted and serve as a reference for experimental determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture and then provides mass spectra for each component. For 2-acetyl-2-methyl-1,3-dithiolane, GC-MS can be used to assess its purity and to confirm its identity through its characteristic fragmentation pattern.

Upon electron ionization, the molecular ion ([M]⁺) of 2-acetyl-2-methyl-1,3-dithiolane would be observed, and it would undergo fragmentation to produce a series of daughter ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For the related compound 1,3-oxathiolane, 2-acetyl-2-methyl-, the top mass-to-charge ratio peaks observed in GC-MS analysis are at m/z 43, 103, and 59. nih.gov This suggests that for 2-acetyl-2-methyl-1,3-dithiolane, a prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, would be expected. Other significant fragments would likely arise from the cleavage of the dithiolane ring.

A hypothetical table of major fragments in the GC-MS of 2-acetyl-2-methyl-1,3-dithiolane is presented below.

| m/z | Possible Fragment |

| 162 | [M]⁺ |

| 119 | [M - CH₃CO]⁺ |

| 104 | [M - S - CH₂]⁺ |

| 43 | [CH₃CO]⁺ |

This table represents a hypothetical fragmentation pattern and may differ from experimental results.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For a molecule like 2-Acetyl-2-methyl-1,3-dithiolane, this technique is invaluable for understanding its conformation and the geometry of the dithiolane ring.

Elucidation of Molecular Conformation and Diastereoselectivity

The stereochemistry of synthetic procedures leading to substituted dithiolanes can be unambiguously determined using single-crystal X-ray data. pacific.eduresearchgate.net For instance, in reactions involving the formation of a dithiolane ring fused to another cyclic system, X-ray analysis can confirm the trans- or cis-fusion of the rings and the axial or equatorial positions of substituents. pacific.eduresearchgate.net This is crucial for understanding the diastereoselectivity of a reaction, which dictates the three-dimensional arrangement of atoms in the product. researchgate.net In the context of 2-Acetyl-2-methyl-1,3-dithiolane, which is chiral at the C2 position, crystallization could lead to the formation of a conglomerate of enantiopure crystals or a racemic compound, a distinction readily made by X-ray crystallography.

Investigation of Ring Geometries and Substitution Effects

The geometry of the 1,3-dithiolane ring is significantly influenced by the nature and position of its substituents. rsc.orgacs.org X-ray crystallography allows for the precise measurement of how the acetyl and methyl groups at the C2 position of 2-Acetyl-2-methyl-1,3-dithiolane affect the ring's bond lengths and angles.

Studies on analogous cyclic disulfides, such as 1,2-dithiolanes, have shown that substituent size directly impacts ring conformation and key geometric parameters like the C-S-S-C dihedral angle and S-S bond length. rsc.org Similarly, for 1,3-dithiolanes, the steric bulk of the geminal acetyl and methyl groups at C2 would be expected to influence the degree of puckering in the five-membered ring. The crystal structure would reveal the exact torsional angles (e.g., S-C-C-S) that define this puckering.

The table below presents typical data obtained from X-ray crystallographic analysis of heterocyclic compounds, which would be analogous to the data expected for 2-Acetyl-2-methyl-1,3-dithiolane. mdpi.com

Table 1: Example Crystal Structure Data Parameters

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/n | Defines the symmetry elements within the unit cell. researchgate.net |

| a (Å) | 9.837 | The lengths of the unit cell edges. mdpi.com |

| b (Å) | 13.221 | |

| c (Å) | 16.325 | |

| β (°) | 107.91 | The angle between the 'a' and 'c' axes in a monoclinic system. researchgate.net |

| Volume (ų) | 2020.2 | The volume of a single unit cell. researchgate.net |

| Calculated Density (mg/m³) | 1.519 | The density of the crystal calculated from its structure. mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and investigating conformational states. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.govthermofisher.com Each functional group absorbs infrared radiation at a characteristic frequency range, causing specific bonds to stretch or bend. thermofisher.comieeesem.com For 2-Acetyl-2-methyl-1,3-dithiolane, the FT-IR spectrum would be dominated by absorptions corresponding to its key structural features: the carbonyl group (C=O) of the acetyl moiety, the C-H bonds of the methyl and methylene groups, and the C-S bonds of the dithiolane ring.

The most prominent peak would be the strong C=O stretching vibration of the ketone, typically appearing in the 1700-1725 cm⁻¹ region. ieeesem.com The C-H stretching vibrations of the sp³ hybridized carbons (from the methyl and dithiolane ring methylene groups) would be observed around 2850-3000 cm⁻¹. ieeesem.comresearchgate.net Weaker absorptions corresponding to C-S stretching vibrations are expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range. researchgate.net

The following table summarizes the expected characteristic FT-IR absorption bands for 2-Acetyl-2-methyl-1,3-dithiolane based on data from spectral databases and studies on similar organic compounds. thermofisher.cominstanano.com

Table 2: Predicted FT-IR Peaks for 2-Acetyl-2-methyl-1,3-dithiolane

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 2950-3000 | C-H Asymmetric Stretch | -CH₃ (Methyl) | Medium-Strong |

| 2850-2960 | C-H Symmetric Stretch | -CH₂- (Methylene) | Medium-Strong |

| 1705-1725 | C=O Stretch | Ketone (Acetyl) | Strong |

| 1450-1470 | C-H Bend (Scissoring) | -CH₂- | Medium |

| 1350-1375 | C-H Bend (Symmetric) | -CH₃ | Medium |

| 600-800 | C-S Stretch | Thioether (Dithiolane) | Weak-Medium |

Raman Spectroscopy for Bond Analysis and Conformational States

Raman spectroscopy serves as a powerful complement to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the sulfur-containing ring and the carbon backbone of 2-Acetyl-2-methyl-1,3-dithiolane. nih.gov While FT-IR is excellent for identifying polar functional groups like C=O, Raman spectroscopy provides detailed information about C-S and C-C bond vibrations, which are often weak in IR spectra. unm.edu

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorbed wavelengths correspond to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one.

For 2-Acetyl-2-methyl-1,3-dithiolane, two main chromophores are present: the thioether (sulfide) linkages and the carbonyl group. Saturated sulfides, like the 1,3-dithiolane ring, typically exhibit weak absorption bands at low wavelengths (around 195-230 nm). acs.org These absorptions arise from the promotion of a non-bonding electron from a sulfur atom into an anti-bonding sigma orbital (n → σ* transition). youtube.com

Table 3: Predicted Electronic Transitions for 2-Acetyl-2-methyl-1,3-dithiolane

| Approx. λmax (nm) | Transition | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~270-300 | n → π | C=O (Carbonyl) | Low (10-100 L mol⁻¹cm⁻¹) |

| ~195-230 | n → σ | C-S-C (Thioether) | Moderate (1,000-10,000 L mol⁻¹cm⁻¹) |

| < 200 | π → π* | C=O (Carbonyl) | High (>10,000 L mol⁻¹cm⁻¹) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 2-Acetyl-2-methyl-1,3-dithiolane, the presence of both a carbonyl group (C=O) and sulfur atoms in the 1,3-dithiolane ring dictates its photophysical behavior.

The carbonyl group characteristically exhibits a weak absorption band in the UV region, typically between 270 and 300 nm. This absorption corresponds to the n→π* electronic transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.com For instance, acetone, a simple ketone, displays an absorbance maximum at approximately 275 nm. masterorganicchemistry.com It is anticipated that 2-Acetyl-2-methyl-1,3-dithiolane would also show a similar weak absorption in this region due to its acetyl moiety.

The sulfur atoms of the dithiolane ring also contribute to the UV absorption profile. While saturated sulfides generally absorb at shorter wavelengths, the specific substitution pattern and ring strain can influence the position and intensity of these absorptions. The interaction between the sulfur lone pairs and the carbonyl group's electronic system may lead to shifts in the absorption maxima compared to simple ketones or dithiolanes.

In a broader context, the photophysical properties of heterocyclic compounds are heavily influenced by their structure. For example, studies on N-alkyl dithieno[3,2-b:2′,3′-d]pyrrole based copolymers have demonstrated how the combination of different donor and acceptor units within a molecule dictates their UV-Vis absorption and, consequently, their potential for applications such as solar cells. nih.gov While the electronic system of 2-Acetyl-2-methyl-1,3-dithiolane is less extended, the principles of electronic transitions remain the same.

To illustrate the effect of different chromophores on UV-Vis absorption, the following table presents data for related compounds.

| Compound | Chromophore | λmax (nm) | Transition Type | Reference |

| Acetone | C=O | ~275 | n→π | masterorganicchemistry.com |

| Azo dyes with (dialkylamino)thiazole dimers | Azo and thiazole (B1198619) groups | 568–737 | π→π | rsc.org |

This comparative data highlights the range of absorption wavelengths possible depending on the specific electronic structure of the molecule. For 2-Acetyl-2-methyl-1,3-dithiolane, the dominant feature in the near-UV region is expected to be the n→π* transition of the carbonyl group.

Circular Dichroism (CD) Spectroscopy for Supramolecular Assemblies

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. While 2-Acetyl-2-methyl-1,3-dithiolane is not inherently chiral, it possesses the potential to form chiral supramolecular assemblies, which can then be investigated by CD spectroscopy.

The formation of such assemblies can be driven by non-covalent interactions, such as hydrogen bonding or π-π stacking. Research has shown that dithiolane-containing polymers can self-assemble into well-defined structures like micelles. nih.govacs.org Furthermore, the functionalization of molecules can induce the formation of larger, ordered supramolecular structures. For example, dithienylethenes functionalized with ureido-pyrimidone units, which promote hydrogen bonding, have been shown to form large supramolecular assemblies upon photo-irradiation. nih.gov

A study on the circular dichroism of steroidal 1,3-dithiolans provides valuable insight into the expected chiroptical properties. It was found that these compounds generally exhibit two CD maxima of opposite sign at approximately 270 nm and 245 nm, with the latter being more intense. rsc.org These electronic transitions are associated with the sulfur chromophore within the dithiolane ring. If 2-Acetyl-2-methyl-1,3-dithiolane were to be incorporated into a chiral environment or induced to form a chiral assembly, similar CD signals could be expected.

The table below summarizes the characteristic CD maxima observed for steroidal 1,3-dithiolans.

| Compound Type | Wavelength of CD Maxima (nm) | Sign of Maxima | Reference |

| Steroidal 1,3-dithiolans | ~270 and ~245 | Opposite | rsc.org |

The ability to form chiral assemblies from achiral building blocks is a topic of great interest. Recent studies have demonstrated the formation of chiral films with significant chiroptical activity from achiral semiconductor nanocrystals through a self-assembly process. ehu.es This highlights the principle that even without an intrinsic chiral center, organized structures can exhibit chirality. Therefore, investigations into the supramolecular chemistry of 2-Acetyl-2-methyl-1,3-dithiolane could reveal conditions under which it forms chiral aggregates detectable by CD spectroscopy.

Microwave Spectroscopy for Gas-Phase Conformations

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. From these constants, it is possible to determine the molecule's moments of inertia and, consequently, its exact three-dimensional structure, including bond lengths and angles.

For a molecule like 2-Acetyl-2-methyl-1,3-dithiolane, several conformations can be envisioned due to the flexibility of the five-membered dithiolane ring and the rotation around the C-C bond connecting the acetyl group to the ring. The dithiolane ring can exist in various puckered conformations, such as the "envelope" and "twist" forms. The orientation of the acetyl group relative to the ring adds another layer of conformational complexity.

Computational chemistry plays a crucial role in complementing experimental microwave studies. Theoretical calculations can predict the rotational constants for different possible conformers. By comparing these predicted values with the experimental spectrum, the most stable conformation(s) present in the gas phase can be identified.

The following table illustrates the kind of data obtained from microwave spectroscopy and computational studies for a generic small molecule, highlighting the precision of this technique in determining molecular structure.

| Parameter | Description | Typical Information Gained |

| Rotational Constants (A, B, C) | Related to the moments of inertia about the principal axes. | Precise molecular geometry (bond lengths, bond angles). |

| Dipole Moment Components (µa, µb, µc) | The projection of the electric dipole moment on the principal axes. | Information about the charge distribution within the molecule. |

| Centrifugal Distortion Constants | Corrections to the rigid rotor model due to molecular flexibility. | Insights into the flexibility and vibrational modes of the molecule. |

The study of the gas-phase conformations of 2-Acetyl-2-methyl-1,3-dithiolane would provide fundamental insights into its intrinsic structural preferences, free from solvent or crystal packing effects. This information is valuable for understanding its reactivity and interactions in various environments.

Computational and Theoretical Chemistry Studies of 2 Acetyl 2 Methyl 1,3 Dithiolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are standard tools for exploring molecular and electronic structures, thermodynamic stability, and conformational possibilities.

Prediction of Enthalpies of Formation and Thermodynamic Stability

Conformational Energy Landscapes and Equilibrium Analysis

A detailed conformational analysis of 2-Acetyl-2-methyl-1,3-dithiolane, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, is not available in the reviewed literature. For related dithiolane systems, conformational studies are vital for understanding their reactivity and interactions, but this has not been extended to the title compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including stereoelectronic effects and conformational preferences in different phases.

Analysis of Stereoelectronic Effects and Closed-Shell Repulsion in Dithiolane Ring Systems

While the study of stereoelectronic effects is a significant area of research in organic chemistry, and general principles are well-understood for dithiolane and dithiane systems, a specific analysis applying these principles to 2-Acetyl-2-methyl-1,3-dithiolane through molecular modeling is absent from published works. Such an analysis would clarify the influence of orbital interactions on the molecule's preferred geometry and reactivity.

Simulation of Gas-Phase Conformations and Torsional Barriers

Simulations to determine the gas-phase conformations and the rotational energy barriers (torsional barriers) around the single bonds of 2-Acetyl-2-methyl-1,3-dithiolane have not been reported. These simulations are important for understanding the molecule's flexibility and the energetic cost of conformational changes, which can influence its chemical behavior.

Structure-Property Relationship Predictions

Computational chemistry offers powerful tools to predict the properties of molecules based on their structure. For 2-acetyl-2-methyl-1,3-dithiolane, these predictions can provide valuable insights into its behavior and characteristics.

The three-dimensional arrangement of atoms in 2-acetyl-2-methyl-1,3-dithiolane directly influences its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations can model these relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of 2-acetyl-2-methyl-1,3-dithiolane. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the electron-withdrawing nature of the acetyl group would be predicted to deshield the adjacent quaternary carbon and the methyl protons. The conformation of the dithiolane ring, whether it adopts an envelope or twist conformation, will also influence the chemical shifts of the ring protons and carbons. A strong correlation between theoretically predicted and experimentally measured NMR spectra would validate the computed molecular geometry.

Vibrational (Infrared) Spectroscopy:

Theoretical vibrational analysis can predict the IR spectrum of 2-acetyl-2-methyl-1,3-dithiolane. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding IR intensities can be determined. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.

Key predicted vibrational frequencies for this molecule would include:

A strong C=O stretching frequency for the acetyl group, typically expected in the range of 1700-1725 cm⁻¹.

C-S stretching frequencies for the dithiolane ring, which are generally weaker and appear in the fingerprint region of the IR spectrum.

C-H stretching and bending frequencies for the methyl and methylene (B1212753) groups.

Discrepancies between the predicted and experimental IR spectra can often be resolved by applying scaling factors to the calculated frequencies to account for anharmonicity and limitations in the theoretical model.

Below is an interactive data table illustrating the kind of data that would be generated from such computational studies.

| Structural Parameter | Predicted Spectroscopic Signature | Method of Prediction |

| Conformation of the 1,3-dithiolane (B1216140) ring | Specific chemical shifts for diastereotopic methylene protons in ¹H NMR | DFT (e.g., B3LYP/6-31G(d)) |

| Electron-withdrawing effect of the acetyl group | Downfield shift of the C2 carbon in ¹³C NMR | GIAO method within DFT |

| Carbonyl group | Strong C=O stretching band in the IR spectrum | Vibrational frequency analysis |

| C-S bonds in the dithiolane ring | Characteristic C-S stretching frequencies in the IR fingerprint region | Vibrational frequency analysis |

Computational methods can also be employed to predict the reactivity of 2-acetyl-2-methyl-1,3-dithiolane. This involves analyzing the molecule's electronic structure to identify sites susceptible to nucleophilic or electrophilic attack and to estimate the activation energies for potential reactions.

Frontier Molecular Orbital (FMO) Theory:

FMO theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction with an electrophile. For 2-acetyl-2-methyl-1,3-dithiolane, the HOMO is likely to have significant contributions from the lone pairs of the sulfur atoms, suggesting that these are potential sites for electrophilic attack.

LUMO: The distribution of the LUMO indicates the regions of the molecule that are most likely to accept electrons in a reaction with a nucleophile. The LUMO is expected to be localized on the carbonyl carbon of the acetyl group, making it the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Electrostatic Potential (ESP) Maps:

An ESP map provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack. For 2-acetyl-2-methyl-1,3-dithiolane, the ESP map would be predicted to show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the acidic protons of the methyl group adjacent to the carbonyl.

Modeling Reaction Mechanisms:

Theoretical calculations can be used to model the entire energy profile of a chemical reaction involving 2-acetyl-2-methyl-1,3-dithiolane. This involves locating the transition state structures and calculating the activation energies for each step of the reaction. For example, the mechanism of hydrolysis of the dithiolane ring or the enolization of the acetyl group could be investigated using these methods.

The following interactive data table summarizes the types of predictions that can be made about the reactivity of 2-acetyl-2-methyl-1,3-dithiolane.

| Reactivity Aspect | Predicted Profile | Computational Method |

| Site of Nucleophilic Attack | Carbonyl carbon of the acetyl group | LUMO analysis, ESP map |

| Site of Electrophilic Attack | Sulfur atoms of the dithiolane ring | HOMO analysis, ESP map |

| Kinetic Stability | Expected to be relatively high | HOMO-LUMO gap calculation |

| Potential Reactions | Hydrolysis of the dithiolane, enolization of the acetyl group | Transition state theory, reaction path following |

Chemical Reactivity and Transformation Mechanisms of 2 Acetyl 2 Methyl 1,3 Dithiolane

Nucleophilic Reactivity and Substitution Pathways

The presence of the 1,3-dithiolane (B1216140) ring significantly influences the reactivity of the adjacent acetyl group, primarily through the ability of the sulfur atoms to stabilize an adjacent carbanion. This stabilization facilitates reactions that are not typically observed with simple ketones.

Reactions with Electrophiles (e.g., Alkyl Halides, Carbonyl Compounds)

While direct reactions of 2-Acetyl-2-methyl-1,3-dithiolane with electrophiles are not extensively documented, the related chemistry of 1,3-dithianes provides a well-established precedent for such transformations. The core principle involves the deprotonation of the carbon atom between the two sulfur atoms to form a nucleophilic carbanion. This concept is central to the Corey-Seebach reaction. organic-chemistry.org

In the context of 2-Acetyl-2-methyl-1,3-dithiolane, the presence of the acetyl group introduces a complication. The acidic α-protons of the acetyl group would likely be abstracted before the proton at the C2 position of the dithiolane ring. However, the underlying principle of dithioacetal-mediated nucleophilic attack on electrophiles is a cornerstone of modern organic synthesis. Generally, lithiated 1,3-dithianes are effective nucleophiles that react with a variety of electrophiles, including: organic-chemistry.org

Alkyl Halides: To form new carbon-carbon bonds.

Carbonyl Compounds (Aldehydes and Ketones): To produce α-hydroxy ketones after hydrolysis of the dithiane. organic-chemistry.orgwikipedia.org

Epoxides: To yield β-hydroxy ketones after dithiane hydrolysis. organic-chemistry.org

It is important to note that metallated 1,3-dithiolanes can be prone to fragmentation, which can limit their synthetic utility compared to their 1,3-dithiane (B146892) counterparts. organic-chemistry.org

Anion Generation and C-C Bond Formation (Umpolung Chemistry)

The most significant aspect of the reactivity of 1,3-dithiolanes and the related 1,3-dithianes is their role in "umpolung" or polarity inversion. organic-chemistry.orgwikipedia.org Normally, the carbonyl carbon of a ketone is electrophilic. By converting the carbonyl group into a dithioacetal, the polarity of this carbon atom can be reversed, making it nucleophilic upon deprotonation. organic-chemistry.org

This strategy, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds that are otherwise difficult to achieve. organic-chemistry.org The process involves the deprotonation of a 1,3-dithiane using a strong base, such as n-butyllithium, to generate a 2-lithio-1,3-dithiane. wikipedia.org This lithiated species is a potent nucleophile and can react with various electrophiles to form new C-C bonds. organic-chemistry.orgresearchgate.net Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality in the final product. wikipedia.org

While the direct application of this umpolung strategy to 2-Acetyl-2-methyl-1,3-dithiolane is complicated by the acidic protons of the acetyl group, the underlying principle of using dithioacetals as masked acyl anions is a powerful tool in organic synthesis. organic-chemistry.orgslideshare.net

Ring Fragmentation and Cleavage Reactions

The 1,3-dithiolane ring in 2-Acetyl-2-methyl-1,3-dithiolane is susceptible to cleavage under certain conditions, leading to the formation of new functionalized molecules.

Amine-Mediated Ring Opening and C-S Bond Cleavage

Research has shown that 2-acetylmethylene-1,3-dithiolanes can undergo ring fragmentation in the presence of primary aliphatic amines upon heating. lnu.edu.cn This reaction involves the cleavage of a carbon-sulfur (C-S) bond, a process that is not as common as the more frequently observed Csp2–S bond cleavage in related ketene (B1206846) (S,S)-acetals. lnu.edu.cn The reaction is notable for proceeding in a one-pot, catalyst-free manner and provides an efficient route to functionalized thioamides. lnu.edu.cn However, substrates with only a single electron-withdrawing acetyl group, such as 2-Acetyl-2-methyl-1,3-dithiolane, were found to be unreactive under these conditions and were recovered unchanged. lnu.edu.cn

Formation of Functionalized Thioamides via Fragmentation

The amine-mediated fragmentation of suitably activated 2-acetylmethylene-1,3-dithiolanes leads directly to the formation of functionalized thioamides. lnu.edu.cn This transformation is significant as it offers an alternative to traditional thionation methods, such as the use of phosphorus pentasulfide or Lawesson's reagent, which often require harsh conditions and can generate significant side products. lnu.edu.cn The reaction proceeds by a tandem mechanism where the amine attacks the dithiolane ring, leading to its fragmentation and subsequent formation of the thioamide. lnu.edu.cn As mentioned previously, this specific reactivity was not observed for derivatives with a single acetyl group. lnu.edu.cn

Ring-Opening Polymerization and Thiol-Disulfide Exchange (for 1,2-Dithiolanes)

While 2-Acetyl-2-methyl-1,3-dithiolane is a 1,3-dithiolane, the chemistry of the isomeric 1,2-dithiolanes provides important insights into the reactivity of cyclic disulfides. The five-membered ring of 1,2-dithiolanes imposes significant strain on the disulfide bond, resulting in a low CSSC dihedral angle. rsc.org This geometric constraint weakens the S-S bond and makes 1,2-dithiolanes highly susceptible to ring-opening polymerization and rapid thiol-disulfide exchange reactions. rsc.org This inherent reactivity has been harnessed in various applications, including the development of dynamic polymers and drug delivery systems. rsc.org

The reactivity of 1,2-dithiolanes is influenced by the substitution pattern on the ring. rsc.org The synthesis of functionalized 1,2-dithiolanes can be achieved through methods such as the bromine-mediated cyclization of 1,3-bis-tert-butyl thioethers. rsc.org

Oxidative and Reductive Transformations of 2-Acetyl-2-methyl-1,3-dithiolane

The chemical reactivity of 2-acetyl-2-methyl-1,3-dithiolane is significantly influenced by the presence of the sulfur atoms in the dithiolane ring. These sulfur atoms are susceptible to both oxidative and reductive transformations, which can lead to a variety of modified structures and functionalities.

General Considerations for Sulfur Oxidation in Dithiolane Systems

The oxidation of the sulfur atoms is a key transformation for dithiolane systems. This process can be achieved using various oxidizing agents and can lead to the formation of sulfoxides (monoxides) and sulfones (dioxides). The oxidation can be controlled to selectively produce the desired oxidation state.

Microbial oxidation of 1,3-dithiolanes has been shown to produce 1,3-dithiolane-1-oxides with a high degree of enantiomeric excess. chemicalbook.com In terms of chemical oxidation, reagents such as tert-butyl hydroperoxide in the presence of a titanium catalyst (Cp₂TiCl₂) can achieve diastereoselective oxidation of 2-substituted-1,3-dithiolanes, yielding the corresponding monosulfoxide. chemicalbook.com Another method for the oxidation of 1,3-dithiolan-2-thione involves the use of nitrosonium tetrafluoroborate, which results in a reversible oxidation to form a dithio-bis-(1,3-dithiolanium) salt. rsc.org

Beyond simple sulfur oxidation, the dithiolane ring can undergo oxidative cleavage of the carbon-sulfur bonds. This reaction is synthetically useful as it serves as a method for the deprotection of carbonyl compounds that have been protected as their dithiolane derivatives. A notable method for this transformation involves the use of singlet molecular oxygen, which can be generated from sources like trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate in the presence of a base such as potassium hydroxide (B78521). tandfonline.com This approach allows for the effective deprotection of 2,2-disubstituted 1,3-dithiolanes to regenerate the parent carbonyl compounds under mild, room temperature conditions. tandfonline.com Other reagents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), have also been employed for the oxidative removal of 1,3-dithiane protecting groups, demonstrating selectivity based on the substitution pattern of the dithiane or dithiolane ring. rsc.org

| Dithiolane Derivative | Oxidizing Agent/System | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiolane | t-BuOOH, Cp₂TiCl₂ | 2-Phenyl-1,3-dithiolane-1-oxide | Diastereoselective monosulfoxidation | chemicalbook.com |

| 1,3-Dithiolan-2-thione | Nitrosonium tetrafluoroborate | 2,2′-Dithio-bis-(1,3-dithiolanium) ditetrafluoroborate | Reversible oxidation | rsc.org |

| 2,2-Disubstituted-1,3-dithiolanes | Singlet molecular oxygen | Parent carbonyl compound | Oxidative cleavage of C-S bonds | tandfonline.com |

| 2-Aryl-1,3-dithianes | DDQ in MeCN–H₂O | Parent aldehyde and thioester | Oxidative deprotection | rsc.org |

Electrochemical Behavior of Dithiolanes

The electrochemical properties of dithiolanes are of interest for applications in areas such as polymer chemistry and materials science. Cyclic voltammetry is a key technique used to study the redox behavior of these compounds. ossila.com

Studies on 1,2-dithiolane (B1197483) derivatives, such as thioctic acid, have shown that these molecules can undergo electrochemically initiated ring-opening polymerization. researchgate.net Cyclic voltammetry experiments on thioctic acid revealed an oxidation process at the anode that involves an absorption-controlled, one-electron transfer. researchgate.net This electrochemical oxidation is the crucial step that initiates a rapid polymerization. researchgate.net While this research focuses on 1,2-dithiolanes, the fundamental principles of electron transfer from the sulfur atoms are applicable to the 1,3-dithiolane ring system as well.

The electrochemical oxidation of amines can proceed either directly at an electrode surface or indirectly via a redox mediator. mdpi.com Given that the sulfur atoms in the dithiolane ring possess lone pairs of electrons, they can be considered for similar electrochemical oxidation processes. The oxidation potential would be influenced by the substitution on the dithiolane ring. For instance, the oxidation of various redox-active species has been characterized using cyclic voltammetry, providing a framework for understanding the electron transfer kinetics at different electrode materials. researchgate.net

Furthermore, the electrosynthesis of 1,2-dithiolane 1-oxides from substituted 1,3-dithianes has been demonstrated. scispace.com This transformation, achieved through electrochemical oxidation at a platinum electrode, highlights the ability of the sulfur atoms in these heterocyclic systems to undergo controlled oxidation under electrochemical conditions. scispace.com The scalability of electrochemical C-H bond oxidation using mediators like quinuclidine (B89598) has also been shown, which could be relevant for modifications of the methyl or acetyl group in 2-acetyl-2-methyl-1,3-dithiolane, although direct electrochemical oxidation of the dithiolane sulfur atoms is a more primary process. nih.gov

| Compound/System | Electrochemical Technique | Key Finding | Reference |

|---|---|---|---|

| Thioctic Acid (a 1,2-dithiolane) | Cyclic Voltammetry | Anodic oxidation with an absorption-controlled one-electron transfer process. | researchgate.net |

| Substituted 1,3-Dithianes | Electrochemical Oxidation (Pt electrode) | Formation of 1,2-dithiolane 1-oxides. | scispace.com |

| Various Redox Analytes | Cyclic Voltammetry | Determination of heterogeneous electron-transfer rate constants. | researchgate.net |

Catalytic Role and Interactions

The dithiolane moiety in 2-acetyl-2-methyl-1,3-dithiolane can interact with various catalytic species, influencing the outcome of chemical reactions. The sulfur atoms, with their lone pairs of electrons, can act as Lewis bases, coordinating to catalysts and participating in ligand-metal interactions.

Influence of Lewis Acid Catalysts on Reaction Selectivity

Lewis acid catalysis is a powerful tool in organic synthesis for enhancing reactivity and controlling selectivity. organic-chemistry.org Lewis acids function by accepting an electron pair from a substrate, thereby activating it towards nucleophilic attack or other transformations. msu.edu In reactions involving compounds like 2-acetyl-2-methyl-1,3-dithiolane, a Lewis acid can coordinate to either the sulfur atoms of the dithiolane ring or the oxygen atom of the acetyl group.

The stereoselectivity of reactions can be significantly influenced by the choice of Lewis acid. For instance, in Diels-Alder reactions, the use of a bulky Lewis acid such as B(C₆F₅)₃ can lead to a preference for the exo-cycloadduct, whereas a less bulky Lewis acid like AlCl₃ often favors the endo-product. rsc.org This control over stereoselectivity arises from the interplay of steric and electronic effects in the transition state. rsc.org In aldol-type reactions, Lewis acids can promote high levels of diastereoselectivity through the formation of chelated transition states. msu.edu For a substrate like 2-acetyl-2-methyl-1,3-dithiolane, a Lewis acid could potentially chelate to both a sulfur atom and the carbonyl oxygen, creating a rigid transition state that directs the approach of a nucleophile.

The use of chiral Lewis acids can induce enantioselectivity in reactions involving achiral substrates. This has been demonstrated in various transformations, including Diels-Alder reactions and aldol (B89426) additions. msu.eduscielo.br For example, chiral N,N'-dioxide metal complexes have been used to catalyze asymmetric tandem isomerization/α-Michael additions of β,γ-unsaturated 2-acyl imidazoles, which are structurally related to the acetyl group of the target compound. researchgate.net Similarly, the combination of an N-heterocyclic carbene catalyst with a mild Lewis acid like lithium chloride has been shown to be effective in achieving high enantioselectivity in the synthesis of spirooxindole lactones. nih.gov These examples highlight the potential for controlling the stereochemical outcome of reactions at or adjacent to the acetyl group of 2-acetyl-2-methyl-1,3-dithiolane through the strategic use of Lewis acid catalysts.

| Reaction Type | Lewis Acid Type | Effect on Selectivity | Reference |

|---|---|---|---|

| Diels-Alder | Bulky (e.g., B(C₆F₅)₃) vs. Less Bulky (e.g., AlCl₃) | Reversal of endo/exo selectivity | rsc.org |

| Aldol Addition | Various (e.g., BF₃, TiCl₄) | High diastereoselectivity via chelation control | msu.edu |

| Isomerization/Michael Addition | Chiral N,N'-dioxide metal complexes | High enantioselectivity | researchgate.net |

| Homoenolate Annulation | Mild (e.g., LiCl) with NHC catalyst | Enhanced enantioselectivity | nih.gov |

Interactions with Metal Centers in Ligand Chemistry

The sulfur atoms of the 1,3-dithiolane ring possess lone pairs of electrons, making them potential donor atoms for coordination to metal centers. This allows 1,3-dithiolane derivatives to function as ligands in coordination chemistry. rsc.org

Research on the coordination chemistry of related sulfur-containing heterocycles provides insight into the potential ligating ability of 2-acetyl-2-methyl-1,3-dithiolane. For example, 2-chloro-1,3,2-dithiarsolane, an arsenic-containing analog of 1,3-dithiolane, reacts with various transition-metal carbonyl anions to form metalloarsine complexes. rsc.org In some of these complexes, the dithiarsolane ring acts as a dihapto, three-electron donor ligand upon photolysis and loss of a carbonyl group. rsc.org This demonstrates the ability of the sulfur atoms in the five-membered ring to coordinate to a metal center.

The 1,3-dithiolane scaffold itself has been recognized as a "privileged scaffold" in the design of biologically active molecules. nih.gov In many cases, the biological activity of these compounds stems from their interaction with metal-containing enzymes or receptors. For instance, dithiolane-based compounds have been developed as sigma receptor modulators and dihydrofolate reductase (DHFR) inhibitors. nih.gov These interactions, while biological in nature, underscore the fundamental capacity of the dithiolane structure to bind to metal centers. The specific nature of the interaction, such as whether the dithiolane binds in a monodentate or bidentate fashion, would depend on the metal center, its coordination geometry, and the steric and electronic properties of the dithiolane derivative. The presence of the acetyl group in 2-acetyl-2-methyl-1,3-dithiolane could also allow for chelation involving one sulfur atom and the carbonyl oxygen, forming a stable five- or six-membered chelate ring with a metal center.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies for 2 Acetyl 2 Methyl 1,3 Dithiolane

Synthesis and Characterization of Substituted Dithiolane Derivatives

The synthesis of derivatives of 2-acetyl-2-methyl-1,3-dithiolane can be approached by modifying the substituents on the C2 carbon or by altering the heterocyclic ring itself.

Modification of the Acetyl and Methyl Groups

The functional groups attached to the C2 position of the 1,3-dithiolane (B1216140) ring offer multiple avenues for chemical modification. The acetyl group (CH₃CO) can be introduced through acylation reactions, while the methyl group can be installed via alkylation. reachemchemicals.com

Acylation: The introduction of an acyl group onto a pre-existing 2-substituted dithiane or dithiolane often proceeds by deprotonation at the C2 position followed by reaction with an acylating agent. rsc.org For chiral auxiliaries like oxazolidinones, acylation can be achieved under mild conditions using an anhydride (B1165640) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), avoiding the need for strong bases like n-butyllithium. williams.edu This method could potentially be adapted for acylating 2-methyl-1,3-dithiolane.

Alkylation: The methyl group of the title compound, or other alkyl groups, can be introduced via alkylation of a 2-acyl-1,3-dithiolane enolate. The deprotonation of the α-carbon of the acetyl group creates a nucleophilic enolate that can react with alkyl halides. rsc.org The choice of base, solvent, and temperature significantly influences the stereochemical outcome of this reaction, particularly in chiral systems. rsc.org For instance, the reaction of lithio derivatives of 1,3-dithiane (B146892) with arenesulfonates of primary alcohols provides 2-alkyl derivatives in high yields. organic-chemistry.org

Variations on the Dithiolane Ring System (e.g., 1,2- vs. 1,3-dithiolanes)

The dithiolane ring system can exist as two primary isomers: the 1,3-dithiolane and the 1,2-dithiolane (B1197483). Both are five-membered rings containing two sulfur atoms, but their arrangement imparts distinct chemical properties and requires different synthetic approaches.

1,3-Dithiolanes: These are commonly synthesized from carbonyl compounds (aldehydes and ketones) and 1,2-ethanedithiol (B43112), typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgchemicalbook.com This reaction serves as a robust method for protecting carbonyl groups. organic-chemistry.org The synthesis of substituted 1,3-dithiolanes can also be achieved through various other routes, including the reaction of disodium (B8443419) alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. researchgate.net

1,2-Dithiolanes: The synthesis of substituted 1,2-dithiolanes is often more challenging. Traditional methods involve a two-step sequence: generation of a 1,3-dithiol, followed by oxidation to form the disulfide bond of the 1,2-dithiolane. nih.govrsc.org These methods can require harsh conditions that limit the tolerance of other functional groups. nih.govrsc.org A more recent one-step synthesis involves reacting readily available 1,3-bis-tert-butyl thioethers with bromine, which proceeds under mild conditions. nih.govrsc.org Natural products like asparagusic acid contain the 1,2-dithiolane ring, highlighting its biological relevance. researchgate.net

Stereochemical Aspects of Derivatives

The introduction of substituents on the dithiolane ring or at the C2 position can create stereocenters, making the study of stereochemistry paramount.

Diastereoselective Control in Enolate Alkylation

When a chiral center exists within the dithiolane derivative, the alkylation of enolates can proceed with a degree of diastereoselectivity. This is particularly relevant in the synthesis of complex molecules where precise control of stereochemistry is required. stackexchange.com

Studies on the closely related 2-acyl-2-alkyl-1,3-dithiane 1-oxides have shown that these compounds can be deprotonated to form enolates, which then react with alkylating agents to produce diastereoisomeric mixtures. rsc.org The ratio of these diastereomers is highly dependent on the stereochemistry of the starting material, the specific alkyl group, and the reaction conditions (base, solvent, temperature). rsc.org In some cases, very high diastereoselectivity has been observed. rsc.org The selectivity is rationalized by proposing chelated, chair-form transition states where the metal counter-ion interacts with both the enolate and sulfoxide (B87167) oxygen atoms. rsc.org

Below is a data table illustrating the diastereoselective methylation of various 2-acyl-2-alkyl-1,3-dithiane 1-oxides, which serves as a model for the potential stereochemical outcomes in the 1,3-dithiolane system.

| Substrate (2-Acyl-2-alkyl-1,3-dithiane 1-oxide) | Base | Solvent | Temperature (°C) | Product Ratio (Diastereomers) | Reference |

|---|---|---|---|---|---|

| anti 2-acetyl-2-methyl | LDA | THF | -78 | 90:10 | rsc.org |

| syn 2-acetyl-2-methyl | LDA | THF | -78 | 67:33 | rsc.org |

| anti 2-propionyl-2-methyl | LDA | THF | -78 | 95:5 | rsc.org |

| anti 2-acetyl-2-ethyl | LHMDS | THF | -78 | >98:2 | rsc.org |

| anti 2-acetyl-2-ethyl | NaHMDS | THF | -78 | 14:86 | rsc.org |

Conformational Analysis of Substituted Ring Systems

The conformation of the dithiolane ring and its substituents is critical to its reactivity. While six-membered rings like cyclohexane (B81311) have well-defined chair and boat conformations, five-membered rings like 1,3-dithiolane are more flexible, typically adopting envelope or twist conformations. Medium-sized rings (8-14 atoms) have even more complex conformational preferences, dictated by the need to avoid unfavorable transannular interactions. princeton.eduslideshare.net

For the related 1,3-dithianes (a six-membered ring), extensive conformational analysis has been performed. Substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.org This principle also applies to 1,3-dithianes, though the longer C-S bonds and smaller C-S-C bond angles compared to cyclohexane alter the ring geometry. acs.org The conformational preferences in substituted 1,3-dithiolanes will similarly be governed by minimizing steric interactions between substituents on the ring.

Structure-Reactivity Relationships

The relationship between the structure of dithiolane derivatives and their reactivity is a key aspect of their chemistry. For example, the reactivity of 1,2-dithiolanes is influenced by the ring substitution pattern and the resulting geometry. nih.govrsc.org

In the case of 3H-1,2-dithiole-3-thiones, reactivity is highly dependent on the substituents. Electron-withdrawing groups can suppress reactions with electrophiles, while the nature of ester groups can determine whether a reaction proceeds at all. nih.gov Similarly, for 1,3-dithiolanes, the substituents dictate their chemical behavior. The parent 1,3-dithiolane is relatively resistant to hydrolysis, which is why it is an effective protecting group. chemicalbook.com However, the introduction of functional groups like the acetyl and methyl groups at C2 in 2-acetyl-2-methyl-1,3-dithiolane provides reactive sites for enolate formation and subsequent alkylation or acylation reactions, as discussed previously. rsc.org The stability and reactivity of these derivatives are thus a direct consequence of their specific substitution patterns.

Influence of Substituent Effects on Ring Opening and Fragmentation

The stability and fragmentation pathways of the 1,3-dithiolane ring are significantly influenced by the nature of its substituents. The electronic properties of groups attached to the ring can dictate the course of reactions, particularly those involving ring opening.

Research into the base-mediated fragmentation of 1,3-dithiolanes reveals that these five-membered rings readily undergo fragmentation upon deprotonation, a contrast to their six-membered 1,3-dithiane analogs. acs.org The specific outcome of these reactions is highly dependent on the substituents present on the dithiolane ring. acs.org For instance, in the fragmentation of 2-aryl-1,3-dithiolanes, the presence of either electron-donating or electron-withdrawing substituents on the aryl group allows for the efficient formation of methyl dithioesters. acs.org

A study on 2-acetylmethylene-1,3-dithiolanes demonstrated a tandem reaction involving ring fragmentation in the presence of primary amines to form functionalized thioamides. lnu.edu.cn A critical finding from this research was the crucial role of electron-withdrawing groups. The reaction proceeds through a nucleophilic vinylic substitution, which is driven by the presence of two strong electron-withdrawing groups. lnu.edu.cn Substrates with only a single electron-withdrawing acetyl or benzoyl group failed to undergo the fragmentation reaction under the same conditions. lnu.edu.cn This highlights a clear substituent effect where sufficient electron withdrawal is a prerequisite for the ring-opening cascade.

The following table summarizes the experimental findings on the fragmentation of various 2-acetylmethylene-1,3-dithiolane derivatives in the presence of n-butylamine. lnu.edu.cn

Table 1: Fragmentation of 2-Acetylmethylene-1,3-dithiolane Derivatives

| Substrate ID | R¹ Group | R² Group | Reaction Outcome |

|---|---|---|---|

| 1a | Me | COOEt | Fragmentation to thioamide 2aa (87% yield) |

| 1i | Me | H | No fragmentation, substrate recovered |

| 1j | Ph | H | No fragmentation, substrate recovered |

| 1k | OEt | COEt | No fragmentation, substrate recovered |

The fragmentation patterns observed under mass spectrometry also underscore the influence of substituents. Although specific data for 2-acetyl-2-methyl-1,3-dithiolane is limited, studies on analogous heterocyclic systems like 5-allyloxy-1-aryl-tetrazoles show that the stability of the potential fragments, which is governed by the substituents, directs the primary fragmentation pathways. nih.gov For these molecules, the most favorable cleavage occurs at the bond that leads to the formation of the most stable radical or cation, a principle that is broadly applicable in mass spectrometry. nih.gov

Steric and Electronic Factors Affecting Dithiolane Ring Reactivity

The reactivity of the 1,3-dithiolane ring is governed by a combination of steric and electronic factors. Steric effects arise from the spatial arrangement of atoms, while electronic effects involve the distribution of electron density within the molecule. otgscience.inuni.lu

Electronic Factors: Electronic effects, such as the inductive effect, resonance, and hyperconjugation, play a pivotal role in the reactivity of dithiolanes. otgscience.in The inductive effect involves the withdrawal or donation of electron density through sigma bonds, influenced by the electronegativity of substituent groups. otgscience.in Computational studies on the related 1,3-dithiane ring system have provided deep insights into the underlying stereoelectronic interactions. researchgate.net These studies reveal that hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, are crucial. researchgate.net In dithianes, distortion of the ring by the long carbon-sulfur bonds significantly enhances the overlap between certain sigma orbitals (e.g., σ(C5)-(H)eq and σ*(C)-(S)), thereby increasing the energy of the hyperconjugative interaction and influencing the bond lengths and reactivity. researchgate.net

Steric Factors: Steric hindrance, the effect of the physical size of substituents, can impede the approach of reactants to a reactive center, thereby slowing down or preventing a reaction. uni.lu Conversely, less bulky substituents allow for more efficient interactions. uni.lu In the chemistry of dithianes, steric factors have been shown to control the regioselectivity of certain reactions. For example, the ring-opening of N-activated aziridines by anions derived from 1,3-dithianes occurs selectively at the less sterically hindered carbon atom. uwindsor.ca This principle of steric control is also applicable to the 1,3-dithiolane system, where the approach of a nucleophile or electrophile to the ring can be directed by the size of the substituents at the C2 position and other locations on the ring.

Structure-Biological Interaction Relationships (Non-Clinical)

The unique structural and electronic properties of the dithiolane ring allow it and its derivatives to interact with biological molecules and modulate biochemical pathways. These interactions are highly dependent on the specific three-dimensional structure of the dithiolane derivative.

Impact of Structural Modifications on Molecular Target Binding Affinity (e.g., TrxR inhibition in vitro)

Structural modifications to dithiolane analogs have been shown to profoundly impact their binding affinity for specific molecular targets. A noteworthy example is the investigation of 1,2-dithiolane derivatives as inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. nih.govnih.gov

Studies on a series of 1,2-dithiolane-4-carboxylic acid analogs revealed that the presence of the 1,2-dithiolane ring alone is not sufficient to cause significant inhibition of TrxR1. nih.govresearchgate.net However, when the dithiolane moiety is combined with a Michael acceptor—a type of chemical group susceptible to nucleophilic attack—a marked increase in inhibitory activity is observed. nih.govresearchgate.net This indicates a synergistic relationship where the dithiolane structure may help position the molecule in the active site, while the Michael acceptor moiety is responsible for forming a covalent bond with key cysteine or selenocysteine (B57510) residues in the enzyme, leading to its inhibition. nih.gov

The most potent compounds from these studies exhibited micromolar inhibitory concentrations (IC₅₀). nih.govnih.gov This demonstrates a clear structure-activity relationship: the combination of the dithiolane scaffold and a reactive Michael acceptor is essential for high-potency TrxR inhibition.

Table 2: TrxR1 Inhibitory Activity of 1,2-Dithiolane Analogs